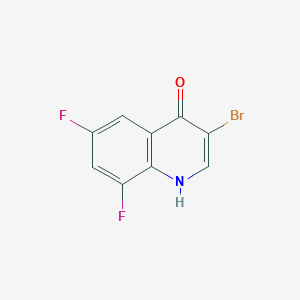

3-Bromo-6,8-difluoro-4-hydroxyquinoline

Description

The Quinoline (B57606) Nucleus as a Privileged Scaffold in Chemical Research

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in chemical and pharmaceutical research. nih.govnih.gov This designation stems from its recurring presence in a vast array of biologically active compounds, including natural alkaloids and synthetic drugs. The structural rigidity and aromatic nature of the quinoline nucleus provide a robust platform for the spatial orientation of various functional groups, enabling diverse interactions with biological targets. wikipedia.org

The versatility of the quinoline scaffold is further underscored by its synthetic tractability, which allows for the generation of a large number of structurally diverse derivatives. nih.gov This has facilitated the development of quinoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netnih.govbenthamscience.com

Impact of Halogen and Hydroxyl Substituents on Quinoline Properties and Reactivity

The introduction of halogen and hydroxyl substituents onto the quinoline core profoundly influences its physicochemical properties and biological activity. Halogens, such as fluorine and bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. ump.edu.pl Fluorine, in particular, is often incorporated to enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong carbon-fluorine bonds. researchgate.netmdpi.com

The bromine atom, on the other hand, can increase a compound's potency and influence its pharmacokinetic profile. nih.gov The presence of bromine can also provide a handle for further synthetic modifications through cross-coupling reactions. nih.gov

The hydroxyl group, particularly at the 4-position, is a key feature of many biologically active quinolines. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological macromolecules. The 4-hydroxyquinoline (B1666331) moiety exists in tautomeric equilibrium with its 4-quinolone form, a structural motif present in numerous antibacterial agents. wikipedia.org

Research Trajectory and Rationale for 3-Bromo-6,8-difluoro-4-hydroxyquinoline

While specific research devoted exclusively to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the established principles of medicinal chemistry. The combination of a 4-hydroxyquinoline core with a unique polyhalogenation pattern suggests a deliberate design strategy aimed at creating a molecule with potentially enhanced or novel biological activities.

The presence of two fluorine atoms at positions 6 and 8 is anticipated to significantly impact the electronic environment of the benzene ring, potentially influencing the compound's acidity, reactivity, and interactions with biological targets. The bromine atom at the 3-position, adjacent to the hydroxyl group, could further modulate the electronic properties of the pyridine ring and introduce steric bulk that may confer selectivity for specific protein binding sites.

The synthesis of this compound would likely involve a multi-step process, potentially employing classic quinoline synthesis methodologies such as the Conrad-Limpach or Gould-Jacobs reactions, adapted for the use of appropriately substituted aniline (B41778) precursors. wikipedia.orgwikipedia.orgdrugfuture.com The characterization of such a molecule would rely on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy, to confirm its structure and purity.

The hypothetical research trajectory for this compound would likely involve its screening against a panel of biological targets, guided by the known activities of other halogenated 4-hydroxyquinolines. This could include assays for anticancer, antibacterial, or enzyme inhibitory activity.

Interactive Data Tables

Below are interactive tables summarizing key data points related to the compounds discussed in this article.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₉H₄BrF₂NO | 260.04 | 1065087-96-8 |

| Quinoline | C₉H₇N | 129.16 | 91-22-5 |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 611-36-9 |

| 8-Hydroxyquinoline (B1678124) | C₉H₇NO | 145.16 | 148-24-3 |

Properties

CAS No. |

1065087-96-8 |

|---|---|

Molecular Formula |

C9H4BrF2NO |

Molecular Weight |

260.03 g/mol |

IUPAC Name |

3-bromo-6,8-difluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4BrF2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |

InChI Key |

HHPIDHDCTQYXMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)Br)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6,8 Difluoro 4 Hydroxyquinoline and Its Analogues

Established General Synthetic Routes to 4-Hydroxyquinoline (B1666331) Derivatives

The 4-hydroxyquinoline core is a common structural motif in numerous synthetic compounds. Several classical methods have been developed for its synthesis, each with distinct advantages and limitations.

Variations of the Skraup Reaction and Modified Approaches

The Skraup synthesis is a fundamental reaction for producing quinolines, which involves heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822). researchgate.net In its archetypal form, the reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline (B57606) ring.

While the traditional Skraup reaction is robust, it is known for its often violent and exothermic nature. researchgate.net Modifications have been developed to mitigate these issues. These can include the use of milder oxidizing agents, such as arsenic acid, or the presence of ferrous sulfate (B86663) to moderate the reaction's pace. researchgate.net Modern variations may employ microwave irradiation to improve yields and reduce reaction times, sometimes using environmentally benign solvents like water.

Table 1: Comparison of Classical and Modified Skraup Reaction Conditions

| Feature | Classical Skraup Reaction | Modified Skraup Reaction |

| Reactants | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Aniline derivatives, Glycerol, Acid catalyst, Milder Oxidizing Agent |

| Conditions | High temperature, often violent | More controlled temperatures, often with moderators (e.g., FeSO4) |

| Solvent | Often neat or with nitrobenzene as solvent/oxidant | Can include water or other "green" solvents |

| Technology | Conventional heating | Microwave irradiation |

Friedländer Condensation and Related Cyclization Strategies

The Friedländer synthesis provides a versatile route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). chemicalbook.commdpi.com This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. chemicalbook.com

A key advantage of the Friedländer synthesis is the direct and convergent assembly of the quinoline system from two readily available components, allowing for a high degree of substitution on the final product. Variations of this reaction, such as the Pfitzinger reaction (using isatin) and the Niementowski reaction (using anthranilic acid), can be considered extensions of this strategy to produce quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively. chemicalbook.com

Diazotization and Alkali Fusion Methods for Hydroxyquinolines

The introduction of a hydroxyl group onto a pre-formed quinoline ring can be achieved through several methods. One classical approach involves the diazotization of an aminoquinoline. In this process, an amino group on the quinoline ring is converted into a diazonium salt using nitrous acid. This diazonium group can then be displaced by a hydroxyl group, typically by heating in an aqueous acidic solution.

Another historical method is the alkali fusion of quinolinesulfonic acids. In this high-temperature process, a sulfonic acid group on the quinoline ring is substituted by a hydroxyl group by heating with a strong base, such as sodium hydroxide.

Specific Synthetic Pathways to Halogenated 4-Hydroxyquinoline-3-Carboxylates

The synthesis of the specific class of halogenated 4-hydroxyquinoline-3-carboxylates, which are precursors to many fluoroquinolone antibiotics, often employs the Gould-Jacobs reaction. quimicaorganica.orgwikipedia.orgmdpi.com This multi-step sequence is a highly effective method for constructing the 4-hydroxyquinoline ring with a carboxylate group at the 3-position.

The process begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME). quimicaorganica.org For the synthesis of a 6,8-difluoro-4-hydroxyquinoline derivative, one would start with 2,4-difluoroaniline. The initial reaction is a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of EMME. The resulting intermediate, an anilidomethylenemalonate, is then subjected to thermal cyclization. mdpi.comablelab.eu This step is typically carried out in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures often exceeding 250°C, to induce an intramolecular cyclization onto the aromatic ring, forming the quinoline system. mdpi.com The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid.

Table 2: Key Stages of the Gould-Jacobs Reaction for a Difluoro-4-hydroxyquinoline-3-carboxylate

| Stage | Reactants | Key Transformation | Product |

| 1. Condensation | 2,4-Difluoroaniline, Diethyl ethoxymethylenemalonate (EMME) | Nucleophilic substitution of the ethoxy group | Diethyl 2-((2,4-difluorophenylamino)methylene)malonate |

| 2. Cyclization | Diethyl 2-((2,4-difluorophenylamino)methylene)malonate | Thermal intramolecular cyclization | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate |

| 3. Hydrolysis | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | Saponification of the ester | 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid |

Regioselective Halogenation Approaches to Quinolines

To synthesize 3-Bromo-6,8-difluoro-4-hydroxyquinoline, a key step would be the regioselective bromination of the 6,8-difluoro-4-hydroxyquinoline precursor at the C3 position. The directing effects of the existing substituents on the quinoline ring play a critical role in determining the position of electrophilic attack.

The hydroxyl group at C4 is a strong activating group and directs electrophiles to the ortho and para positions. In the quinoline system, this corresponds to the C3 and C5 positions. The nitrogen in the ring is deactivating, and the fluorine atoms at C6 and C8 are also deactivating but are ortho, para-directing. The interplay of these electronic effects will influence the outcome of the bromination.

Electrophilic aromatic bromination is the most common method for introducing a bromine atom. nih.gov Various brominating agents can be employed, each offering different levels of reactivity and selectivity.

Table 3: Common Reagents for Electrophilic Bromination

| Reagent | Description | Selectivity Considerations |

| Molecular Bromine (Br₂) | A common and reactive brominating agent, often used with a Lewis acid catalyst. | Can sometimes lead to over-bromination or a mixture of isomers depending on the substrate's reactivity. acgpubs.org |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used for allylic and benzylic bromination, but also effective for activated aromatic rings. | Can offer higher regioselectivity, especially for highly activated systems. Its use with silica (B1680970) gel can enhance para-selectivity. nih.gov |

| Tetraalkylammonium tribromides | These reagents are known to be highly para-selective for the bromination of phenols. nih.gov | Could potentially favor bromination at C5 over C3 in the 4-hydroxyquinoline system if steric hindrance at C3 is significant. |

Given the activating nature of the C4-hydroxyl group, direct bromination of 6,8-difluoro-4-hydroxyquinoline would likely target the C3 position. Careful control of reaction conditions, such as temperature and the choice of brominating agent, would be crucial to achieve mono-bromination at the desired position and avoid side reactions. nih.gov

Advanced Synthetic Strategies for Derivatization

Once the core this compound structure is obtained, further derivatization can be explored to generate a library of analogues. Advanced synthetic strategies, particularly transition-metal-catalyzed cross-coupling reactions, are powerful tools for this purpose.

The bromine atom at the C3 position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively. For instance, a Suzuki coupling reaction could be used to introduce a new aryl or heteroaryl group at the C3 position, significantly increasing the structural diversity of the synthesized compounds.

Additionally, the hydroxyl group at C4 provides another site for modification. It can be alkylated or acylated to produce ethers and esters. The nitrogen atom of the quinoline ring can also be alkylated, a common step in the synthesis of many quinolone-based pharmaceuticals. mdpi.com These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the quinoline core. mdpi.com The presence of a bromine atom at the C-3 position of this compound makes it an ideal substrate for such transformations. Palladium and nickel catalysts are frequently employed for these reactions. rsc.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. For quinoline derivatives, this has been demonstrated effectively. For instance, 6-Bromo-8-methoxyquinoline has been successfully subjected to a Suzuki cross-coupling reaction with p-formylphenylboronic acid to yield the corresponding aldehyde derivative in excellent yield. nih.gov This suggests that this compound could similarly react with various aryl or vinyl boronic acids to generate a library of 3-substituted analogues.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. soton.ac.uk This methodology has been applied to bromo-substituted pyridine (B92270) derivatives, which are structurally related to quinolines, to produce various alkynyl-pyridines. soton.ac.uk By analogy, this compound could be coupled with a range of terminal alkynes to synthesize 3-alkynyl-4-hydroxyquinoline derivatives.

Below is a table illustrating potential cross-coupling reactions for the functionalization of the 3-bromo-quinoline scaffold.

| Reaction Type | Substrate | Reagent | Catalyst System | Potential Product |

| Suzuki-Miyaura | This compound | Arylboronic Acid | Pd(PPh₃)₄, Base | 3-Aryl-6,8-difluoro-4-hydroxyquinoline |

| Sonogashira | This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 3-Alkynyl-6,8-difluoro-4-hydroxyquinoline |

Mannich Reaction Protocols

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like the phenolic 4-hydroxyquinoline), an aldehyde (such as formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool in medicinal chemistry for introducing aminomethyl groups, which can significantly alter the physicochemical properties of a molecule. nih.gov

The 8-hydroxyquinoline (B1678124) scaffold, a close analogue to the subject compound, is a well-established substrate for the Mannich reaction. nih.govindexcopernicus.com For example, 5-chloro-8-hydroxyquinoline (B194070) can react with ciprofloxacin (B1669076) and paraformaldehyde in ethanol (B145695) to yield a hybrid molecule incorporating the ciprofloxacin moiety. nih.gov This demonstrates the utility of the Mannich reaction for creating complex derivatives by linking bioactive molecules to the quinoline core. nih.gov

The general protocol involves reacting the hydroxyquinoline substrate with an appropriate aldehyde and amine, often in ethanol at room temperature. indexcopernicus.com The reaction can lead to the introduction of a variety of aminomethyl groups at positions activated by the hydroxyl group. For this compound, the most likely position for the Mannich reaction would be at the C-2 position, adjacent to the nitrogen and activated by the C-4 hydroxyl group.

The table below outlines the general scheme for a Mannich reaction on a hydroxyquinoline core.

| Substrate | Aldehyde | Amine | Product Structure |

| 4-Hydroxyquinoline Derivative | Formaldehyde | Dimethylamine | 2-(Dimethylaminomethyl)-4-hydroxyquinoline derivative |

| 4-Hydroxyquinoline Derivative | Benzaldehyde | Piperidine | 2-(Phenyl(piperidin-1-yl)methyl)-4-hydroxyquinoline derivative |

| 4-Hydroxyquinoline Derivative | Paraformaldehyde | Ciprofloxacin | 2-((Ciprofloxacin-yl)methyl)-4-hydroxyquinoline derivative |

Thermochemical Reactions for Functionalization

Thermochemical reactions, which utilize high temperatures to drive chemical transformations, are fundamental in the synthesis and functionalization of the quinoline core. These reactions often involve cyclization or decarboxylation steps.

One key thermochemical method is the cyclization of substituted anilines in a high-boiling point solvent like diphenyl ether (Ph₂O). For example, the synthesis of 6-bromoquinolin-4-ol (B142416) can be achieved by heating 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Ph₂O at temperatures around 250 °C. atlantis-press.com This intramolecular cyclization is a common strategy for constructing the quinoline ring system itself. atlantis-press.commdpi.com

Another important high-temperature reaction is decarboxylation. The synthesis of 6-bromo-4-hydroxyquinoline can be accomplished by heating its precursor, 2-carboxy-4-hydroxy-6-bromoquinoline, in light mineral oil at temperatures between 270°C and 295°C. prepchem.com At this temperature, the carboxylic acid group is eliminated as carbon dioxide, yielding the desired product. prepchem.com This method is effective for removing carboxylic acid groups from the quinoline ring when they are no longer needed after serving their purpose in directing the synthesis.

The following table summarizes key thermochemical reactions used in the synthesis of hydroxyquinoline analogues.

| Reaction Type | Starting Material | Conditions | Product |

| Thermal Cyclization | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl Ether, ~250°C | 6-Bromoquinolin-4-ol |

| Decarboxylation | 2-Carboxy-4-hydroxy-6-bromoquinoline | Light Mineral Oil, 270-295°C | 6-Bromo-4-hydroxyquinoline |

| Thermal Cyclization | Diethyl malonate and 3,4-difluorophenyl isothiocyanate intermediate | Diphenyl Ether, 145–148°C | Methyl 6,7-difluoro-4-hydroxyquinoline derivative |

Chemical Transformations and Functionalization of 3 Bromo 6,8 Difluoro 4 Hydroxyquinoline

Reactivity at the Bromine Moiety for Further Substitution

The carbon-bromine bond at the C-3 position is a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This position is electronically distinct, being part of the pyridine (B92270) ring and adjacent to both a hydroxyl group and the ring nitrogen, which influences its reactivity.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govlibretexts.org In this reaction, the C-3 bromine atom of 3-Bromo-6,8-difluoro-4-hydroxyquinoline can be coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters. nih.gov This transformation is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor. mdpi.com The reaction requires a base to facilitate the transmetalation step of the catalytic cycle. libretexts.org

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines, are commonly employed to stabilize the palladium catalyst and promote the reaction steps. nih.gov The reaction is tolerant of a wide range of functional groups, making it a highly versatile method for derivatization. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 3-Bromoquinolines

Aryl Boronic Acid Catalyst Base Solvent Typical Yield (%) Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 85-95 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane/H₂O 90-98 3-Pyridylboronic acid Pd₂(dba)₃ / XPhos K₂CO₃ DMF 80-92 2-Thienylboronic acid PdCl₂(dppf) Cs₂CO₃ DME/H₂O 88-96

Beyond the Suzuki-Miyaura reaction, the C-3 bromine atom can participate in a range of other palladium- or copper-catalyzed cross-coupling reactions to introduce diverse functionalities.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne. soton.ac.uk The process is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine, which also serves as the solvent. nih.gov This method is instrumental in synthesizing alkynyl-substituted quinolines.

Heck Coupling: The Heck reaction can be employed to introduce alkenyl groups at the C-3 position by reacting the substrate with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction involves the coupling of the bromoquinoline with an organostannane reagent (organotin compound). It offers a broad substrate scope but is often avoided due to the toxicity of the tin byproducts.

Copper-Catalyzed Arylation: Copper-based catalysts can also be used for C-C and C-N bond formation, sometimes offering different reactivity and selectivity compared to palladium systems. mdpi.com These reactions can couple the bromoquinoline with various nucleophiles, including amines and thiols.

Reactions Involving the 4-Hydroxyl Group

The 4-hydroxyquinoline (B1666331) core exists in tautomeric equilibrium with its 4-quinolone form. The hydroxyl group is phenolic in nature and can act as a nucleophile, making it a site for etherification and esterification reactions.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis). nih.gov Bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. nih.gov

Esterification: The formation of esters can be achieved by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

These modifications not only alter the molecule's physical properties, such as solubility and lipophilicity, but can also serve as a protecting group strategy to prevent unwanted side reactions during functionalization at other positions. rroij.com

Functionalization at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is part of a secondary amine in the 4-quinolone tautomer, making it a target for N-alkylation and N-arylation reactions. These reactions typically require prior deprotonation with a suitable base.

N-Alkylation: Introduction of an alkyl group onto the nitrogen can be accomplished using alkyl halides or sulfates in the presence of a strong base. The reactivity can be influenced by the tautomeric equilibrium, as O-alkylation at the 4-position is a competing reaction.

N-Arylation: The Chan-Lam and Buchwald-Hartwig cross-coupling reactions are modern methods for forming C-N bonds. nih.gov The Chan-Lam coupling utilizes aryl boronic acids with a copper catalyst, while the Buchwald-Hartwig amination uses aryl halides or triflates with a palladium catalyst and a specialized ligand. nih.govbeilstein-journals.org These reactions allow for the synthesis of N-aryl-4-quinolone derivatives.

Transformations at the Difluorinated Benzene (B151609) Ring (C-6 and C-8)

The fluorine atoms at the C-6 and C-8 positions significantly influence the electronic properties of the benzene portion of the quinoline ring. Fluorine is a strongly electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. However, this same electronic property makes the fluorinated positions susceptible to nucleophilic aromatic substitution (SNAr). ossila.com

For an SNAr reaction to occur, the ring must be sufficiently electron-deficient, a condition that is met here due to the combined electron-withdrawing effects of the two fluorine atoms and the fused pyridine ring. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. nih.gov Subsequent departure of the fluoride (B91410) ion yields the substituted product. The regioselectivity of the attack (C-6 vs. C-8) would depend on the specific reaction conditions and the nature of the incoming nucleophile. Common nucleophiles for this type of transformation include alkoxides, thiolates, and amines.

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Solvent Expected Product Methoxide (B1231860) Sodium methoxide (NaOMe) Methanol (MeOH) 6-methoxy or 8-methoxy derivative Thiophenoxide Sodium thiophenoxide (NaSPh) DMF 6-phenylthio or 8-phenylthio derivative Ammonia Aqueous Ammonia (NH₃) DMSO 6-amino or 8-amino derivative Piperidine Piperidine NMP 6-piperidyl or 8-piperidyl derivative

Exploration of Multi-Component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.gov The structure of this compound presents several opportunities for its incorporation into novel MCR designs.

For instance, the enolizable ketone and the secondary amine of the 4-quinolone tautomer are functionalities commonly exploited in MCRs like the Ugi or Passerini reactions, although these typically require primary amines and carboxylic acids as components. nih.govmdpi.com A more plausible scenario involves using the inherent reactivity of the quinoline scaffold in cascade reactions. A cross-coupling reaction at the C-3 position could introduce a functional group that then participates in an intramolecular cyclization or a subsequent reaction with another component in the pot. For example, a Sonogashira coupling could install an alkyne at C-3, which could then undergo a cycloaddition or other cascade reaction, potentially involving the N-H or C-5 position of the quinoline ring. The exploration of such reaction pathways could lead to the efficient synthesis of novel and complex heterocyclic systems.

Theoretical and Computational Investigations of 3 Bromo 6,8 Difluoro 4 Hydroxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govrsc.orgrsc.org These calculations can determine various electronic properties that are crucial for understanding a molecule's behavior.

Key Electronic Properties Investigated:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For a series of synthesized quinoline (B57606) derivatives, DFT calculations were used to determine these energy gaps. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps have been used to analyze the reactive sites of various quinoline derivatives. nih.govresearchgate.net

Table 1: Hypothetical Electronic Properties of 3-Bromo-6,8-difluoro-4-hydroxyquinoline and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | - | - | - | - |

| Substituted Quinoline Derivative 1 | -6.2 | -2.5 | 3.7 | 2.1 |

| Substituted Quinoline Derivative 2 | -5.9 | -2.1 | 3.8 | 3.5 |

Note: Data for this compound is hypothetical as specific literature is unavailable. The data for related compounds is illustrative of typical values found in computational studies of quinoline derivatives.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of molecules and their conformational preferences. This is particularly important for understanding how a molecule might interact with a biological target.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of NMR chemical shifts, for instance, have shown a high correlation with experimental values for some quinoline derivatives, confirming the consistency of the computational results. nih.govresearchgate.net

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Generic Substituted Quinoline

| Parameter | Predicted Value | Experimental Value |

| 13C NMR Shift (ppm) | 145.2 | 145.8 |

| 1H NMR Shift (ppm) | 7.8 | 7.9 |

| UV-Vis λmax (nm) | 320 | 325 |

Note: This table illustrates the typical agreement between predicted and experimental data for related compounds.

Simulations of Intermolecular Interactions and Hydrogen Bonding

Understanding how a molecule interacts with its environment is key to predicting its physical properties and biological activity. Simulations of intermolecular interactions can reveal important details about hydrogen bonding capabilities. For this compound, the hydroxyl group and the nitrogen atom in the quinoline ring are potential sites for hydrogen bonding.

Computational studies on similar heterocyclic compounds have utilized DFT to investigate interactions with water molecules, determining adsorption and H-bond binding energies. cell.com These studies help to understand the stability of such complexes and the nature of the intermolecular forces at play.

Advanced in silico Studies for Structure-Activity Relationship Elucidation

In silico studies are instrumental in elucidating the Structure-Activity Relationships (SAR) of potential drug candidates. These studies use computational models to correlate a molecule's structural features with its biological activity.

Key in silico techniques include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. Molecular docking studies have been used to investigate the binding modes of quinoline derivatives with targets like the Epidermal Growth Factor Receptor (EGFR) and DNA gyrase. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were found, this methodology is widely applied in the development of fluoroquinolone-based agents. nih.gov

The chemical structure of fluoroquinolones is highly adaptable, and minor structural changes can significantly impact their biological effects. mdpi.com For instance, modifications to the quinoline core are crucial for their interaction with enzymes like topoisomerase II. mdpi.com

Structure Activity Relationship Sar Studies for Halogenated Hydroxyquinolines

Influence of Halogen Substituents (Bromine and Fluorine) on Molecular Recognition

The presence of bromine at the C3 position and fluorine atoms at the C6 and C8 positions of the 4-hydroxyquinoline (B1666331) scaffold is a defining feature of 3-Bromo-6,8-difluoro-4-hydroxyquinoline. These halogens significantly modulate the molecule's physicochemical properties, which in turn affects its molecular recognition by biological systems. acs.orgnih.gov

Halogens exert a dual electronic influence on the aromatic ring: a resonance or mesomeric effect (+M) and an inductive effect (-I). quora.com The highly electronegative fluorine and bromine atoms pull electron density from the quinoline (B57606) ring through the sigma bonds (-I effect), which is the dominant effect for halogens. quora.com This electron-withdrawing nature can lower the pKa of the 4-hydroxyl group and the quinoline nitrogen, influencing their ionization state at physiological pH. nih.govmdpi.comtandfonline.com

This modulation of electron distribution is critical for binding to biological targets. The altered acidity and basicity of the molecule can affect its ability to form hydrogen bonds. tandfonline.com Furthermore, the electron-withdrawing effect of halogens can create a region of positive electrostatic potential on the halogen atom, known as a σ-hole. acs.orgnih.gov This σ-hole can participate in a highly directional, non-covalent interaction called a halogen bond with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site. nih.govnih.govacs.org The strength of this interaction generally increases with the size and polarizability of the halogen, following the order I > Br > Cl > F. bohrium.comacs.org Therefore, the bromine at the C3 position is more likely to be a significant halogen bond donor compared to the fluorine atoms.

Table 1: Comparison of Electronic Properties of Hydrogen, Fluorine, and Bromine

| Atom | Electronegativity (Pauling Scale) | Inductive Effect | Mesomeric Effect |

|---|---|---|---|

| Hydrogen (H) | 2.20 | None | None |

| Fluorine (F) | 3.98 | Strong (-I) | Weak (+M) |

| Bromine (Br) | 2.96 | Moderate (-I) | Moderate (+M) |

The size of the halogen substituents plays a crucial role in how the ligand fits into the binding pocket of a receptor. nih.gov Steric hindrance can either prevent a molecule from binding or, conversely, promote a tighter, more specific interaction if the pocket has a complementary shape.

Fluorine is the smallest halogen, with a van der Waals radius similar to that of a hydrogen atom. Its introduction at the C6 and C8 positions is therefore less likely to cause significant steric clashes, making it a common substituent in drug design to modulate electronic properties without adding bulk. tandfonline.com In contrast, bromine is considerably larger. Its placement at the C3 position could be a critical determinant for binding, potentially occupying a specific sub-pocket within the receptor and contributing to binding affinity and selectivity. The steric bulk of the bromine atom can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation. medchem-ippas.eu

Table 2: Comparison of Steric Properties of Hydrogen, Fluorine, and Bromine

| Atom | van der Waals Radius (Å) | C-X Bond Length in Benzene (B151609) Ring (Å) |

|---|---|---|

| Hydrogen (H) | 1.20 | ~1.09 |

| Fluorine (F) | 1.47 | ~1.35 |

| Bromine (Br) | 1.85 | ~1.90 |

Significance of the 4-Hydroxyl Group in Mechanistic Pathways

The 4-hydroxyl group is a key functional group in the 4-hydroxyquinoline scaffold. guidechem.comnbinno.com Its presence is often crucial for the biological activity of this class of compounds. chemrxiv.org The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom's lone pairs of electrons). This dual capability allows it to form strong interactions with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone, thereby anchoring the ligand in the binding pocket. chemrxiv.org

Furthermore, the 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. This tautomerism, influenced by the electronic effects of the halogen substituents, can be critical for the molecule's mechanism of action. The ability of the hydroxyl group and the adjacent ring nitrogen to act as a bidentate ligand allows it to chelate metal ions, which is a known mechanism of action for some biologically active 8-hydroxyquinolines. rsc.orgresearchgate.net

Positional Isomerism Effects on Activity Profiles

The specific placement of the bromine and fluorine atoms on the quinoline ring is critical to the activity of this compound. Positional isomers, where the halogens are located at different positions, would likely exhibit different activity profiles. solubilityofthings.com

Derivatization Strategies and SAR within the this compound Scaffold

The this compound core serves as a "scaffold" that can be chemically modified to explore and optimize biological activity. Derivatization strategies can target several positions on the molecule.

Modification of the 4-hydroxyl group: Converting the hydroxyl group into an ether or an ester could probe the importance of its hydrogen-bonding capability. If the hydroxyl group is essential for activity as a hydrogen bond donor, these modifications would likely lead to a decrease in potency.

Substitution at the N1 position: Alkylation or arylation at the quinoline nitrogen could introduce new interactions with the target protein and modify the compound's lipophilicity and pharmacokinetic properties.

Substitution at other ring positions: If synthetically feasible, introducing other small functional groups at the remaining open positions on the carbocyclic ring (C5 and C7) could further fine-tune the electronic and steric properties of the molecule.

Each of these modifications would provide valuable SAR data, helping to map out the key interaction points between this scaffold and its biological target.

Table 3: Potential Derivatization Strategies and SAR Implications

| Derivatization Site | Modification | Potential SAR Implication |

|---|---|---|

| 4-OH group | Etherification/Esterification | Probes the necessity of the H-bond donating ability of the hydroxyl group. |

| N1 position | Alkylation/Arylation | Can introduce new steric or hydrophobic interactions and alter solubility. |

| C5/C7 positions | Introduction of small groups | Fine-tunes electronic properties and explores additional binding pockets. |

Mechanistic Research in Biological Systems Pre Clinical Focus

Mechanisms of Antimicrobial Action for Halogenated Quinolines

Halogenated quinolines (HQs) have emerged as a promising class of antimicrobial agents, particularly for their ability to eradicate drug-resistant bacteria and their associated biofilms. dntb.gov.uanih.gov Their mechanisms of action are multifaceted and distinct from many conventional antibiotics.

Enzyme Inhibition: A primary mechanism is the inhibition of essential bacterial enzymes. Certain fluoroquinoline derivatives are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, thereby halting bacterial proliferation. nih.gov

Metal Ion Homeostasis Disruption: The 8-hydroxyquinoline (B1678124) scaffold is a known metal chelator. One proposed antimicrobial mechanism involves a "push-and-pull" effect. nih.gov The compound can chelate essential intracellular metal ions like Mn²⁺ and Zn²⁺, disrupting metal homeostasis. nih.gov Concurrently, when complexed with other metals like iron, it can act as an ionophore, transporting an excess of that metal into the cell, leading to bactericidal activity. nih.gov

Biofilm Eradication: HQs have demonstrated potent activity in eradicating biofilms of persistent pathogens like MRSA. rsc.org Notably, this activity appears to occur through mechanisms that are independent of membrane lysis, suggesting a more specific mode of action against the biofilm matrix or the persister cells within it. rsc.org

Virulence Factor Regulation: Research on other halogenated heterocyclic compounds has shown they can downregulate the expression of genes related to virulence and biofilm formation, such as those involved in quorum sensing and toxin production. nih.gov This represents another potential avenue through which halogenated quinolines may exert their antimicrobial effects.

Anticancer Mechanism Exploration in Cell Models

The anticancer potential of compounds related to 3-Bromo-6,8-difluoro-4-hydroxyquinoline is being actively explored, with mechanisms primarily centered on the induction of apoptosis through the inhibition of critical cellular machinery.

The core mechanisms identified in preclinical cell models for similar halogenated heterocyclic compounds include:

Topoisomerase I Poisoning: As detailed in section 6.1.1, the stabilization of the Topoisomerase I-DNA cleavage complex by indenoisoquinoline compounds is a potent anticancer mechanism. nih.gov This leads to irreparable DNA double-strand breaks during replication, triggering apoptosis. nih.gov

Kinase Inhibition: The inhibition of cell cycle-regulating kinases, such as Aurora A, by halogenated quinazoline (B50416) derivatives has been shown to induce cell cycle arrest (specifically at the G1 phase) and subsequently lead to apoptosis in cancer cells. nih.gov

Inhibition of Other Enzymes: A derivative of 4-Bromo-6-fluoroquinoline is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune escape, highlighting another potential anticancer strategy for this class of compounds. ossila.com

The table below outlines observed anticancer mechanisms in cell models for related compounds.

| Mechanism | Target Enzyme/Process | Consequence in Cell Models | Compound Class |

| DNA Damage | Topoisomerase I | Stabilized DNA cleavage complex, double-strand breaks, apoptosis | Indenoisoquinolines nih.gov |

| Cell Cycle Arrest | Aurora A Kinase | G1 phase arrest, apoptosis | Fluoroquinazolines nih.gov |

| Immune Modulation | Indoleamine 2,3-dioxygenase (IDO1) | Inhibition of enzyme involved in tumor immune escape | Bromo-fluoroquinolines ossila.com |

Antiviral Activity Mechanisms

While direct studies on the antiviral mechanisms of this compound are limited, research on other halogenated compounds, particularly fluoro-substituted nucleoside analogues, provides a potential model. These analogues can act as inhibitors of essential viral enzymes that are active in nucleic acid replication and transcription. nih.gov For example, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum activity against emerging flaviviruses like Zika and West Nile virus by targeting these replication pathways. nih.gov This suggests that a plausible antiviral mechanism for halogenated quinolines could involve the inhibition of viral polymerases or other enzymes critical to the viral life cycle.

Role of Metal Chelation in Biological Pathways

The role of metal chelation is a critical aspect of the biological activity of many quinolone derivatives. While specific mechanistic studies on this compound are not extensively detailed in publicly available pre-clinical research, the foundational role of metal chelation for the broader class of fluoroquinolone and hydroxyquinoline compounds is well-established and provides a framework for understanding its likely mechanism of action.

The chemical structure of quinolones, featuring a carboxylic acid at the 3-position and a carbonyl group at the 4-position, creates an ideal site for the chelation of divalent and trivalent metal ions. This interaction is believed to be fundamental to the primary antibacterial mechanism of action for many fluoroquinolones, which involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

The prevailing model suggests that the fluoroquinolone molecule does not act alone but rather forms a ternary complex with the bacterial enzyme and DNA. In this complex, a metal ion, often magnesium (Mg²⁺), is thought to act as a bridge. It is hypothesized that the metal ion coordinates with the carbonyl oxygen and the carboxylate oxygen of the fluoroquinolone, as well as with specific residues in the enzyme's active site and the phosphate (B84403) backbone of the DNA. This stabilized complex traps the enzyme in the process of cleaving DNA, leading to a halt in DNA replication and repair, which ultimately results in bacterial cell death.

Research on various fluoroquinolones has demonstrated that the presence and concentration of metal ions can significantly influence their antibacterial potency. The formation of these metal-drug complexes can alter the drug's properties, including its uptake by bacterial cells and its affinity for the target enzymes.

While detailed experimental data specifically for this compound is not available, the principles derived from studies of structurally similar compounds are informative. The table below summarizes the general interactions observed for the fluoroquinolone class.

| Metal Ion | Observed Role in Fluoroquinolone Activity | Potential Implication for Biological Pathways |

| Magnesium (Mg²⁺) | Often considered the biologically relevant ion for mediating the interaction between the drug, DNA, and topoisomerase enzymes. | Essential for stabilizing the ternary complex, leading to the inhibition of DNA replication and bacterial death. |

| Calcium (Ca²⁺) | Can also form complexes with fluoroquinolones, potentially competing with magnesium. | May modulate the activity of the drug by affecting the formation of the active ternary complex. |

| Iron (Fe²⁺/Fe³⁺) | Forms stable chelates with fluoroquinolones. | This interaction can reduce the bioavailability of the drug and may also be involved in generating reactive oxygen species, contributing to cellular damage. |

| Zinc (Zn²⁺) | Known to be chelated by fluoroquinolones. | Could interfere with zinc-dependent enzymes in bacteria or the host, although the specific consequences are less defined than for magnesium. |

| Copper (Cu²⁺) | Forms strong complexes with fluoroquinolones. | The formation of copper complexes has been shown in some cases to enhance the DNA-damaging activity of the quinolone. |

Analytical and Advanced Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis, HR-MS)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of "3-Bromo-6,8-difluoro-4-hydroxyquinoline." These methods probe the molecular structure and provide a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. In a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, the aromatic protons appear as distinct signals in the ¹H NMR spectrum. researchgate.net For "this compound," one would expect to observe characteristic chemical shifts and coupling constants for the protons on the quinoline (B57606) ring, influenced by the presence of the bromine and fluorine substituents. 2D NMR experiments such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons. ijpsdronline.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a 4-hydroxyquinoline (B1666331) derivative would typically show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group and distinct peaks corresponding to C=C and C-N stretching vibrations within the quinoline ring system. researchgate.net The presence of C-F and C-Br bonds would also give rise to specific absorption bands in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the quinoline ring in "this compound" is expected to result in characteristic absorption maxima in the UV-Vis spectrum. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS is crucial for determining the elemental composition and exact mass of the molecule. This technique provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic proton signals with chemical shifts and coupling patterns influenced by bromo and fluoro substituents. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Distinct signals for each carbon atom in the quinoline ring, with chemical shifts affected by the attached functional groups. |

| IR | Broad O-H stretch, C=C and C=N aromatic ring stretches, C-F and C-Br stretches. |

| UV-Vis | Absorption maxima characteristic of the substituted quinoline chromophore. |

| HR-MS | A molecular ion peak corresponding to the exact mass of C₉H₄BrF₂NO. |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are vital for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and purity determination of fluorinated quinolones. benthamdirect.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for analyzing this compound. The purity is determined by the peak area percentage of the main component.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov For "this compound," a silica (B1680970) gel plate could be used as the stationary phase with a suitable mobile phase, such as a mixture of ethyl acetate and hexane. The spots can be visualized under UV light.

Table 2: Illustrative Chromatographic Conditions for Purity Assessment

| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

| Stationary Phase | C18 silica gel column | Silica gel 60 F₂₅₄ |

| Mobile Phase | Acetonitrile:Water gradient | Ethyl acetate:Hexane (e.g., 3:7 v/v) |

| Detection | UV detector at a specific wavelength (e.g., 254 nm) | UV light (254 nm) |

| Expected Result | A single major peak indicating high purity | A single spot with a specific Rf value |

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," obtaining a single crystal of suitable quality would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. bohrium.com This technique would definitively confirm the substitution pattern on the quinoline ring and provide insights into the crystal packing. The crystal structure of other quinoline derivatives has been successfully determined, providing valuable information on their molecular geometry. bohrium.com

Electrochemical Characterization

Electrochemical methods can be employed to investigate the redox properties of "this compound."

Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of the compound. These electrochemical properties are influenced by the electron-donating and electron-withdrawing groups on the quinoline ring. The presence of the electron-withdrawing bromine and fluorine atoms would be expected to affect the electron transfer processes. Studies on similar quinoxaline derivatives have shown that cyclic voltammetry can reveal reversible reduction waves. utexas.edu Research on the electrochemical halogenation of quinoline-4(1H)-ones has also demonstrated the utility of electrochemical techniques in understanding the reactivity of these systems. organic-chemistry.org

Application in Analytical Chemistry as a Reagent (e.g., gravimetric analysis, metal ion extraction)

Derivatives of 8-hydroxyquinoline (B1678124) are well-known for their applications in analytical chemistry, primarily due to their ability to form stable complexes with a variety of metal ions. scispace.com The hydroxyl and nitrogen atoms of the quinoline core act as a bidentate chelating ligand.

Gravimetric Analysis and Metal Ion Extraction: It is plausible that "this compound," as a hydroxyquinoline derivative, could also serve as a reagent for the gravimetric determination or solvent extraction of metal ions. scispace.com The formation of insoluble metal complexes could be exploited for their quantitative precipitation from a solution. The presence of the halogen substituents may modify the selectivity and stability of the metal complexes compared to the parent 8-hydroxyquinoline. These derivatives have been noted as excellent reagents for such applications. researchgate.netscispace.com

Applications in Advanced Chemical and Material Science

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

There is a significant body of research on the use of 8-hydroxyquinoline (B1678124) derivatives, particularly metal complexes like tris(8-hydroxyquinoline)aluminum (Alq3), as emissive and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). bibliotekanauki.plresearchgate.net These compounds are known for their high quantum yield and stability, which are critical for the performance of OLED devices. researchgate.netresearchgate.net The introduction of halogen substituents, such as bromo and fluoro groups, onto the quinoline (B57606) scaffold can modulate the electronic properties and, consequently, the emission color and efficiency of the resulting materials. For instance, aromatic bicyclic compounds, including halogenated quinolines, are explored for preparing dyes for OLED applications. ossila.com

However, specific research detailing the synthesis, characterization, and performance of 3-Bromo-6,8-difluoro-4-hydroxyquinoline in OLEDs or other optoelectronic devices could not be identified. Therefore, no specific data on its electroluminescence, quantum efficiency, or charge-transport properties can be provided.

Development of Fluorescent Chemosensors for Metal Ions

The 8-hydroxyquinoline scaffold is a well-established fluorophore used in the design of chemosensors for detecting various metal ions. The nitrogen and hydroxyl groups form a chelating site that can bind to metal ions, leading to a change in the compound's fluorescence properties, such as intensity or emission wavelength. This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of specific ions.

The functionalization of the 8-hydroxyquinoline core with electron-withdrawing or electron-donating groups, including halogens, can fine-tune the sensor's selectivity and sensitivity towards target ions. While numerous studies have been conducted on various bromo- and fluoro-substituted flavonoids and other quinoline derivatives as fluorescent probes, specific studies focusing on this compound as a chemosensor for metal ions are not present in the available literature. Consequently, there are no detailed research findings or data tables on its binding constants, detection limits, or selectivity for specific metal ions.

Coordination Chemistry with Transition Metals

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in 4-hydroxyquinoline (B1666331) derivatives provide an excellent bidentate chelation site for transition metal ions. The study of the coordination chemistry of these ligands is fundamental to understanding their potential applications in various fields, including catalysis, materials science, and biological systems. The electronic properties of the resulting metal complexes are heavily influenced by the substituents on the quinoline ring.

Catalysis and Reaction Engineering Applications

Metal complexes derived from 8-hydroxyquinoline and its analogues have been explored as catalysts in various organic transformations. The metallic center, supported by the quinoline-based ligand, can act as a Lewis acid or a redox-active site to facilitate chemical reactions. The substituents on the ligand can be modified to tune the catalyst's activity, selectivity, and stability.

However, a review of the current scientific literature reveals no specific studies where this compound or its metal complexes have been employed as catalysts in any chemical reaction. Therefore, there are no research findings or performance data, such as turnover numbers or enantioselectivities, to report for this specific compound in the context of catalysis and reaction engineering.

Future Research Directions and Emerging Avenues

Innovative Green Chemistry Approaches to Synthesis

Traditional methods for the synthesis of quinoline (B57606) derivatives can involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. tandfonline.comijpsjournal.com Future research should prioritize the development of environmentally benign synthetic routes to 3-Bromo-6,8-difluoro-4-hydroxyquinoline. Green chemistry approaches offer pathways to improve efficiency, reduce waste, and enhance the sustainability of its production. rsc.org

Key areas for exploration include:

Catalyst-Free or Metal-Free Reactions: Investigating reaction pathways that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.govacs.org This could involve exploring microwave-assisted organic synthesis (MAOS) or ultrasound-irradiated reactions to promote the desired chemical transformations under milder conditions. tandfonline.comnih.gov

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Catalysts | Often relies on heavy metals. | Aims for catalyst-free or biodegradable catalysts. rsc.org |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs water, ionic liquids, or solvent-free conditions. researchgate.net |

| Energy Input | Often requires high temperatures and prolonged heating. | Utilizes microwave or ultrasound irradiation for efficiency. tandfonline.com |

| Waste Generation | Can produce significant amounts of hazardous waste. | Minimizes waste through one-pot reactions and atom economy. rsc.org |

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. mdpi.com The concept of "one molecule, multiple targets" has gained traction in drug discovery, leading to the design of multi-target directed ligands (MTDLs). mdpi.comresearchgate.net The this compound scaffold is well-suited for development into MTDLs due to its potential for modification at various positions. mdpi.com

Future research in this area could focus on:

Hybrid Molecule Design: Covalently linking the this compound core with another pharmacophore known to interact with a different biological target. mdpi.com This could create a single molecule capable of modulating multiple pathways simultaneously.

Fragment-Based Drug Discovery: Utilizing the quinoline core as a starting point and systematically adding chemical fragments to optimize binding to multiple targets.

In Silico Screening: Employing computational methods to predict the binding affinity of designed hybrid molecules to various protein targets, thereby guiding synthetic efforts. mdpi.com

Exploration of New Biological Activities Beyond Established Areas

While quinoline derivatives are known for their antimicrobial and anticancer properties, the specific biological profile of this compound remains largely unexplored. nih.gov The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to novel biological activities. nih.govacs.org

Future investigations should aim to screen this compound against a wide range of biological targets, including:

Viral Pathogens: Given the antiviral potential of some quinoline derivatives, screening against a panel of viruses could reveal new therapeutic applications. nih.gov

Protein Kinases: Many quinoline-based molecules act as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Testing the inhibitory activity of this compound against various kinases could identify new anticancer leads.

Neurodegenerative Disease Targets: Some 8-hydroxyquinoline (B1678124) derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net Exploring the neuroprotective effects of this compound could open up new therapeutic avenues.

Integration with Targeted Delivery Systems (Conceptual Framework)

Even a highly potent compound can have limited therapeutic efficacy if it does not reach its intended target in the body. Targeted drug delivery systems aim to increase the concentration of a drug at the site of action, thereby enhancing its effectiveness and reducing off-target side effects. plos.orgsemanticscholar.org

A conceptual framework for the targeted delivery of this compound could involve:

Liposomal Encapsulation: Encapsulating the compound within liposomes, which can be surface-modified with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues. plos.orgsemanticscholar.org

Nanoparticle Conjugation: Covalently attaching the quinoline derivative to nanoparticles, which can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Prodrug Strategies: Modifying the 4-hydroxy group to create a prodrug that is inactive until it reaches the target site, where it is then cleaved by specific enzymes to release the active compound. researchgate.net

Computational Design of Novel this compound Derivatives

Computational tools play an increasingly important role in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.govjneonatalsurg.com Future research should leverage these in silico methods to design novel derivatives of this compound.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of quinoline derivatives with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of newly designed compounds.

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active sites of various protein targets. mdpi.comresearchgate.net This can help to prioritize compounds for synthesis and biological testing.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this information to design new molecules that fit the pharmacophore model. jneonatalsurg.com

Table 2: Key Computational Techniques for Derivative Design

| Technique | Application | Potential Outcome |

| QSAR | Predict biological activity based on chemical structure. nih.govmdpi.com | Identification of key structural modifications for enhanced potency. |

| Molecular Docking | Simulate ligand-protein binding interactions. mdpi.comresearchgate.net | Prioritization of derivatives with high predicted binding affinity. |

| Pharmacophore Modeling | Define essential structural features for activity. jneonatalsurg.com | Design of novel scaffolds with desired biological activity. |

Q & A

Q. What synthetic routes are recommended for preparing 3-Bromo-6,8-difluoro-4-hydroxyquinoline, and what intermediates are critical?

- Methodological Answer : The synthesis can involve cyclization of halogenated aniline precursors with carbonyl compounds. For example, 4-Bromo-2,6-difluorobenzyl bromide (CAS RN: [76283-09-5], >95.0% purity) serves as a key intermediate for introducing bromine and fluorine substituents . Alternatively, halogenation of a pre-formed quinoline core may require directing groups (e.g., the 4-hydroxy group) to control regioselectivity. Microwave-assisted synthesis under inert conditions (N₂ atmosphere) can enhance reaction efficiency for similar bromo-fluoroquinolines .

Q. Which analytical techniques effectively confirm the structure and purity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>95.0% HLC, as used for related bromo-fluoro compounds) .

- Structural Confirmation :

- NMR Spectroscopy : 1H, 13C, and 19F NMR to resolve substituent positions (e.g., 19F NMR distinguishes between 6- and 8-fluoro isomers) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, though this requires high-purity samples (>97%) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in bromination/fluorination during synthesis?

- Methodological Answer :

- Directing Groups : The 4-hydroxy group on the quinoline core can direct electrophilic substitution to the 3-position. Fluorination at the 6- and 8-positions may require sequential halogenation using agents like Selectfluor or NBS (N-bromosuccinimide) under pH-controlled conditions .

- Protection Strategies : Temporarily protecting the hydroxy group (e.g., as a silyl ether) can prevent unwanted side reactions during halogenation .

- Monitoring : Use TLC or in-situ IR to track reaction progress and optimize temperature (e.g., 60–80°C for fluorination) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Solvent Effects : Density functional theory (DFT) calculations incorporating solvent models (e.g., PCM for DMSO) improve alignment of predicted vs. observed NMR shifts.

- AI-Assisted Analysis : Tools like heuristic spectral interpretation (as described in evidence 7) can cross-validate data against databases of analogs (e.g., 8-(Bromomethyl)-6-fluoroquinoline, CAS RN: [926262-79-5]) .

- Crystallographic Validation : Resolve ambiguities in NOESY or COSY spectra by comparing with X-ray structures of related compounds (e.g., 6-Bromo-4-hydroxy-2-trifluoromethylquinoline, CAS RN: [1701-22-0]) .

Key Considerations for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.